N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a benzamide group, and a 3-methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Benzamide Group: The benzamide group is introduced by reacting the benzothiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Attachment of 3-Methylphenyl Group: The final step involves the coupling of the 3-methylphenyl group to the benzothiazole-benzamide intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions often require catalysts such as palladium or copper and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
N-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide: Similar structure with a 4-methylphenyl group instead of a 3-methylphenyl group.
N-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide: Contains a 3-chlorophenyl group, which may alter its reactivity and biological activity.
N-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide: Features a 3-methoxyphenyl group, potentially affecting its solubility and interaction with molecular targets.
Uniqueness
N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring, benzamide group, and 3-methylphenyl group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1251634-01-1 |
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Molecular Formula |
C23H17ClN4O4S |
Molecular Weight |
480.92 |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O4S/c1-2-31-15-9-7-14(8-10-15)28-22(29)20-18(11-12-33-20)27(23(28)30)13-19-25-21(26-32-19)16-5-3-4-6-17(16)24/h3-12H,2,13H2,1H3 |
InChI Key |
MEJYWTCIAWAFGV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
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